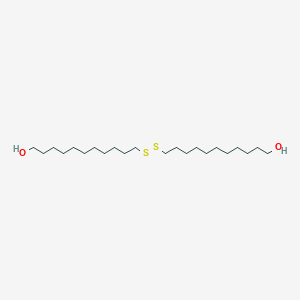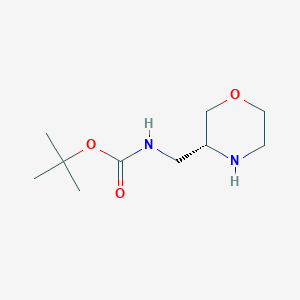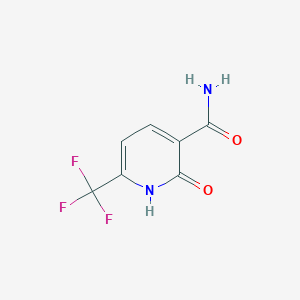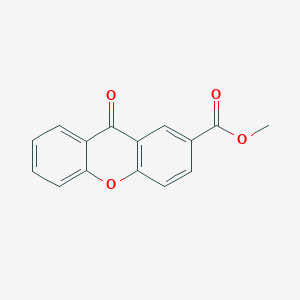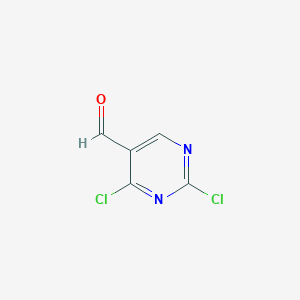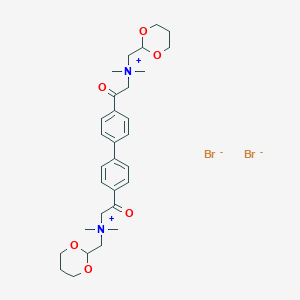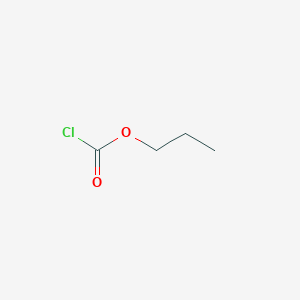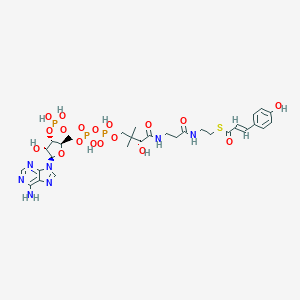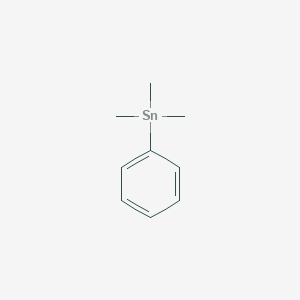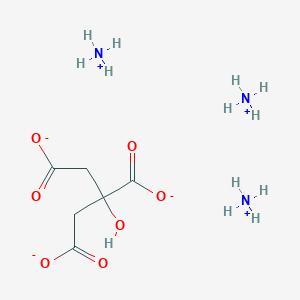
1,2-Octanoylphosphatidylcholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Octanoylphosphatidylcholine (Oct-PC) is a naturally occurring phospholipid that is found in various biological membranes. It is a derivative of phosphatidylcholine, which is the major component of cell membranes. Oct-PC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 1,2-Octanoylphosphatidylcholine is not fully understood. However, it is believed to work by modulating various signaling pathways, including the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway. 1,2-Octanoylphosphatidylcholine has also been shown to regulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
1,2-Octanoylphosphatidylcholine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1,2-Octanoylphosphatidylcholine has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 1,2-Octanoylphosphatidylcholine has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1,2-Octanoylphosphatidylcholine has several advantages for lab experiments. It is a naturally occurring phospholipid and is readily available. It is also stable and can be easily synthesized. However, 1,2-Octanoylphosphatidylcholine has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. Additionally, 1,2-Octanoylphosphatidylcholine can be expensive to produce in large quantities.
未来方向
There are several future directions for the research on 1,2-Octanoylphosphatidylcholine. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate its potential as a drug delivery system for other drugs. Additionally, further research is needed to understand the mechanism of action of 1,2-Octanoylphosphatidylcholine and to identify its molecular targets. Finally, more studies are needed to evaluate the safety and efficacy of 1,2-Octanoylphosphatidylcholine in humans.
Conclusion:
In conclusion, 1,2-Octanoylphosphatidylcholine is a naturally occurring phospholipid that has potential therapeutic applications in various diseases. It can be synthesized by various methods and has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. 1,2-Octanoylphosphatidylcholine has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 1,2-Octanoylphosphatidylcholine, including exploring its potential therapeutic applications in other diseases, investigating its potential as a drug delivery system, and evaluating its safety and efficacy in humans.
合成方法
1,2-Octanoylphosphatidylcholine can be synthesized by various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis involves the reaction of 1-octanol with phosphorus oxychloride, followed by the reaction with choline chloride. Enzymatic synthesis involves the use of phospholipase A2 to catalyze the reaction between 1-octanoyl-sn-glycero-3-phosphocholine and choline. Microbial synthesis involves the use of microorganisms, such as Escherichia coli, to produce 1,2-Octanoylphosphatidylcholine.
科学研究应用
1,2-Octanoylphosphatidylcholine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 1,2-Octanoylphosphatidylcholine has been used in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been used as a drug delivery system for various drugs, including anti-cancer drugs.
属性
CAS 编号 |
111466-75-2 |
|---|---|
产品名称 |
1,2-Octanoylphosphatidylcholine |
分子式 |
C24H48NO8P |
分子量 |
509.6 g/mol |
IUPAC 名称 |
2,3-di(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3 |
InChI 键 |
YHIXRNNWDBPKPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
规范 SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
其他 CAS 编号 |
111466-75-2 |
同义词 |
1,2-octanoyl-sn-glycero-3-phosphocholine 1,2-octanoylphosphatidylcholine DOCT-PC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





